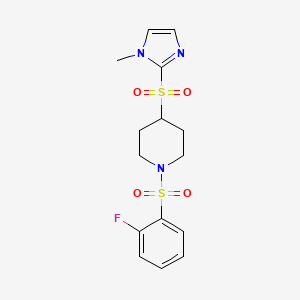
1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfonyl groups are introduced via sulfonylation reactions. For instance, the 2-fluorophenylsulfonyl group can be added using 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
- Similarly, the 1-methyl-1H-imidazol-2-ylsulfonyl group can be introduced using 1-methyl-1H-imidazole-2-sulfonyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine typically involves multi-step organic reactions
-
Formation of Piperidine Ring:
- Starting from a suitable precursor, such as piperidine or its derivatives, the ring is constructed using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or other reduced forms.
Substitution: The aromatic fluorine and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring or the sulfonyl moieties.
Chemistry:
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions due to its unique structural features.
Materials Science: Its incorporation into polymers or other materials can impart specific properties, such as enhanced thermal stability or conductivity.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme function or signaling pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-((2-chlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
- 1-((2-bromophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Uniqueness: The presence of the 2-fluorophenyl group in 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine imparts unique electronic properties, potentially enhancing its reactivity and binding characteristics compared to its chloro or bromo analogs. This can result in differences in biological activity, stability, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIMONUKFGOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2679972.png)

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2679975.png)
![3-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2679976.png)
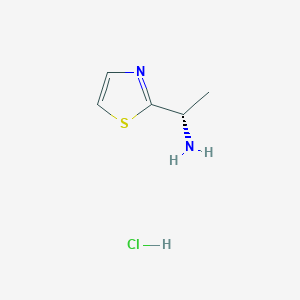
![1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride](/img/structure/B2679982.png)
![N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2679983.png)
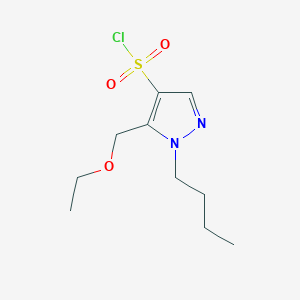

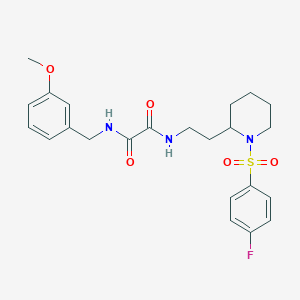
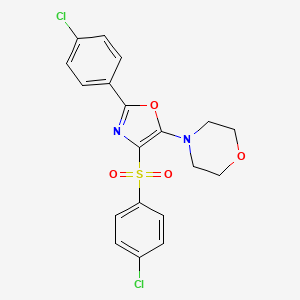
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2679990.png)
![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)
